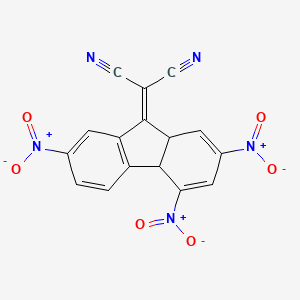![molecular formula C14H14F3N3O2 B1396239 [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester CAS No. 1208081-16-6](/img/structure/B1396239.png)
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
説明
“[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester” is a chemical compound with the molecular formula C14H14F3N3O2 . It is also known by the synonym "ETHYL 2-(METHYL(2-(TRIFLUOROMETHYL)QUINAZOLIN-4-YL)AMINO)ACETATE" .
Synthesis Analysis
The synthesis of quinazolinones, which includes compounds like “[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester”, has been extensively studied . Various methods have been developed, including the coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide . A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has also been used to efficiently produce quinazolin-4-ones .Molecular Structure Analysis
The molecular structure of “[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester” is represented by the InChI string:InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3. Chemical Reactions Analysis
Quinazolinones, including “[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester”, can undergo various chemical reactions. For instance, a copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction can provide quinazolinone via a cascade reaction . Another reaction involves the use of trifluoroacetic acid as a CF3 source to provide 2-(trifluoromethyl)quinazolin-4-ones .科学的研究の応用
Synthesis and Chemical Applications
Domino Synthesis of Quinazolinone Derivatives : A method for synthesizing quinazoline derivatives, such as methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates, was developed. This process uses amino acid esters and imidoylisothiocyanates in ethyl acetate, indicating potential applications in producing similar quinazolinone compounds (Fathalla & Pazdera, 2018).
Synthesis of Novel Quinazolinone Esters : Another synthesis approach involved the stereoselective diazotization of amino acids leading to quinazolinone esters. This synthesis method may be relevant for creating compounds related to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester (Acharyulu et al., 2009).
Methyl Quinazolinone Acetamido Alkanoate Synthesis : Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate was developed using a chemoselective reaction, offering a pathway to synthesize related quinazolinone derivatives (Ismail et al., 2017).
Potential Biological and Medicinal Applications
Antimicrobial Applications : Novel pyrazolo[3,4-d]pyrimidine derivatives, which could include structural similarities with methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester, were investigated for their potential antimicrobial properties (Holla et al., 2006).
Antiviral Activities : The synthesis and evaluation of (quinazolin-4-ylamino)methyl-phosphonates for antiviral activity, again relevant to compounds structurally related to methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester, were reported (Luo et al., 2012).
Synthesis and Analgesic, Anti-inflammatory Activities : Quinazolin-4-(3H)-ones, a category to which methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester may belong, were synthesized and evaluated for their analgesic and anti-inflammatory properties (Alagarsamy et al., 2003).
特性
IUPAC Name |
ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVIMBPMVFZFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163849 | |
| Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester | |
CAS RN |
1208081-16-6 | |
| Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)


![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)

![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)
